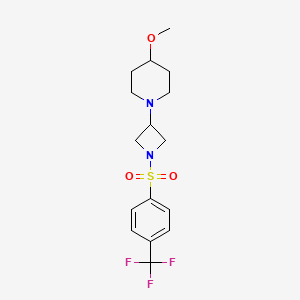

4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

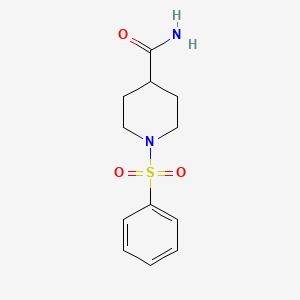

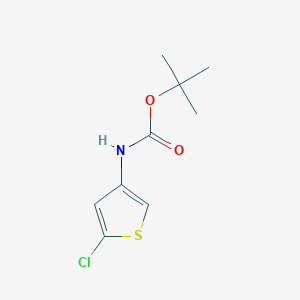

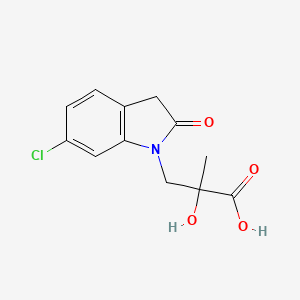

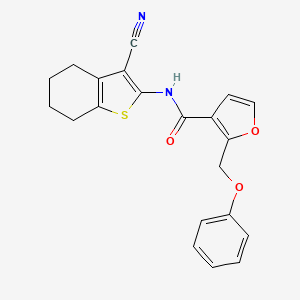

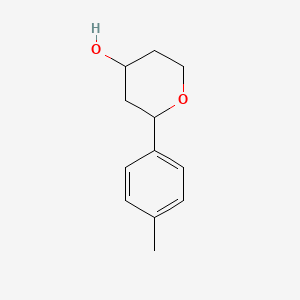

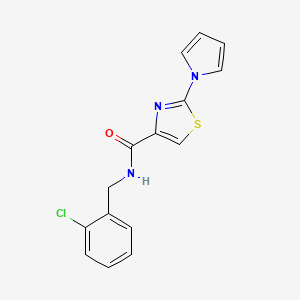

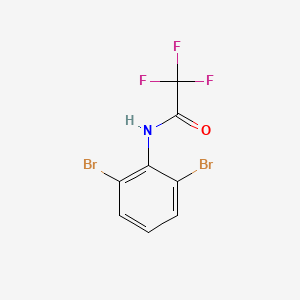

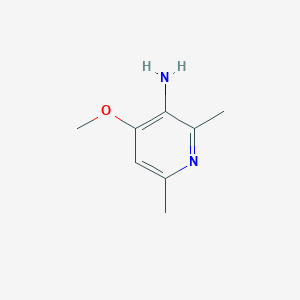

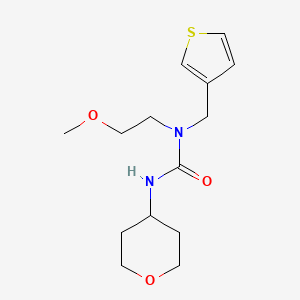

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group, an azetidinyl group, and a piperidine ring. The presence of these groups contributes to the compound’s unique properties.Physical and Chemical Properties Analysis

The compound has a molecular weight of 378.41. A related compound was found to have a melting point of 167–169 °C . The compound’s structure, which includes a trifluoromethyl group and a phenyl ring, among other groups, likely contributes to its physical and chemical properties.Scientific Research Applications

Metal-Free Coupling Reactions

The compound is implicated in metal-free coupling reactions, a method significant for pharmaceutical industries for synthesizing bicyclic building blocks, including oxetanes, piperidines, and azetidines, from ketones. This process offers a simpler, more environmentally friendly approach to creating complex molecular architectures often found in pharmaceuticals (Allwood et al., 2014).

Anodic Methoxylation

Research on the anodic methoxylation of piperidine derivatives, including those related to the compound , has been conducted to understand their electrochemical properties. These studies are crucial for designing synthetic routes in organic chemistry, providing insights into the reactivity and modification possibilities of piperidine-based compounds (Golub & Becker, 2015).

Synthesis of Functionalized Pyrrolidines

The synthesis of new pyrrolidines containing various functional groups, including sulfonyl and phosphonyl, by 1,3-dipolar cycloaddition reactions, represents another research area. Such compounds find applications in medicinal chemistry and materials science due to their diverse functional properties (Markitanov et al., 2016).

Polymorphism and Drug Design

Studies on the polymorphism of specific diarylamino aryl compounds highlight the importance of understanding solid-state chemistry in drug design and development. Characterizing and controlling polymorphism is crucial for the pharmaceutical industry to ensure the consistency and efficacy of drug formulations (Takeguchi et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of piperazine derivatives offers insights into the molecular interactions and stability of potential pharmaceutical compounds. Such studies are fundamental in drug discovery, allowing researchers to predict the behavior of new drugs and design molecules with optimal properties (Kumara et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the 5-ht6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and is expressed throughout the central nervous system. It plays a significant role in the regulation of mood, anxiety, and cognition .

Mode of Action

It can be inferred from similar compounds that it may act as an antagonist at its target receptor . Antagonists bind to receptors but do not activate them. This blocks the receptor and prevents it from responding to other compounds. In the case of the 5-HT6 receptor, this would result in modulated release of various neurotransmitters .

Biochemical Pathways

These pathways play key roles in many physiological processes including the regulation of mood, anxiety, and cognitive function .

Result of Action

Based on its potential role as a 5-ht6 receptor antagonist, it can be inferred that it may modulate the release of various neurotransmitters, potentially leading to alterations in mood, anxiety, and cognitive function .

Properties

IUPAC Name |

4-methoxy-1-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O3S/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)25(22,23)15-4-2-12(3-5-15)16(17,18)19/h2-5,13-14H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOLQUWCHGNWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2927205.png)